molecular formula C14H9F3O2 B6325221 2-Formyl-5-(3-trifluoromethylphenyl)phenol CAS No. 343603-94-1

2-Formyl-5-(3-trifluoromethylphenyl)phenol

Cat. No.: B6325221
CAS No.: 343603-94-1
M. Wt: 266.21 g/mol
InChI Key: AATTVTHOZZZEEZ-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 It is also known by its systematic name, 2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-trifluoromethylphenyl)phenol typically involves the formylation of a phenol derivative. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a catalyst.

Major Products

    Oxidation: 2-carboxy-5-(3-trifluoromethylphenyl)phenol.

    Reduction: 2-hydroxymethyl-5-(3-trifluoromethylphenyl)phenol.

    Substitution: 2-nitro-5-(3-trifluoromethylphenyl)phenol or 2-bromo-5-(3-trifluoromethylphenyl)phenol.

Scientific Research Applications

2-Formyl-5-(3-trifluoromethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the inhibition of key enzymes in microbial cells, such as leucyl-tRNA synthetase (LeuRS) in fungi . The compound’s structure allows it to bind to the active site of these enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid
  • 2-Formyl-3-fluorophenylboronic acid

Comparison

2-Formyl-5-(3-trifluoromethylphenyl)phenol is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to similar compounds. This group increases the compound’s acidity and enhances its ability to participate in various chemical reactions. Additionally, the trifluoromethyl group imparts unique biological activities, making this compound particularly valuable in research .

Properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATTVTHOZZZEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626533
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-94-1
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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